N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide
Description
N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide is a pyrrole-derived compound featuring a phenylsulfonyl group at position 3, a 3-methoxypropyl substituent at position 1, and a 2-methylbenzamide moiety at position 2. The phenylsulfonyl group is a common pharmacophore in medicinal chemistry, often contributing to metabolic stability and target binding . The 3-methoxypropyl chain may improve solubility in polar solvents, while the 2-methylbenzamide moiety could modulate interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C24H28N2O4S/c1-17-11-8-9-14-21(17)24(27)25-23-22(31(28,29)20-12-6-5-7-13-20)18(2)19(3)26(23)15-10-16-30-4/h5-9,11-14H,10,15-16H2,1-4H3,(H,25,27) |
InChI Key |
ZVBBRYMPBZPOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CCCOC)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the methoxypropyl, dimethyl, and phenylsulfonyl groups. The final step involves the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 2-methylbenzamide group in the target compound may optimize binding to hydrophobic pockets in biological targets, while the methoxypropyl chain balances solubility. This contrasts with sulfonamide-containing analogues (e.g., ), which prioritize strong hydrogen-bond acceptor properties .
- Crystallography : The phenylsulfonyl group’s planar geometry facilitates predictable crystal packing, as demonstrated in Etter’s graph set analysis of hydrogen-bonded networks .
Biological Activity
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure, characterized by a pyrrole ring and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₆N₂O₄S
- Molecular Weight : 378.5 g/mol
- CAS Number : 1010931-93-7
The biological activity of this compound is believed to stem from its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory effects on aldosterone synthase and aromatase, suggesting potential applications in managing hypertension and hormone-dependent cancers .
- Receptor Modulation : The structure suggests that it may interact with metabotropic glutamate receptors, which are involved in neurotransmission and could be targeted for neurological disorders .
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cell lines . The presence of the phenylsulfonyl group enhances binding affinity to specific targets.
- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against various pathogens, suggesting that modifications to the benzamide moiety can enhance efficacy .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(1-(2-fluorophenyl)-3-phenyloxazol-5-yl)benzamide | Contains an oxazole ring | Inhibitor of certain kinases |
| N-[1-(2-hydroxypropyl)-4-methylbenzamide] | Hydroxymethyl substituent | Potential anti-inflammatory properties |
| 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Pyrazole ring | Positive allosteric modulator for metabotropic glutamate receptors |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as lipophilicity due to the methoxypropyl group may influence absorption and distribution within biological systems . Toxicological assessments are necessary to evaluate safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
